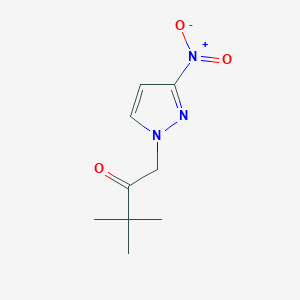
2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile, also known as DTAF, is a powerful reagent used in organic synthesis and in the laboratory. It is a colorless and volatile liquid with a boiling point of 109°C and a melting point of -20°C. It is a useful reagent for the synthesis of a variety of organic compounds and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of compounds for spectroscopic analysis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, catalysts, and other materials. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a reagent in the production of polymers.
Mecanismo De Acción
2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is a powerful reagent used in organic synthesis and in the laboratory. It acts as a nucleophile, attacking electron-deficient species such as carbonyl compounds, and can be used to form a variety of organic compounds. Additionally, it can be used to form carbon-carbon bonds and to catalyze the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In laboratory studies, it has been shown to be non-toxic and non-irritating to the skin. However, it is important to note that its effects on the body and its potential toxicity are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile in laboratory experiments is its high reactivity and its ability to form a variety of organic compounds. Additionally, it is volatile and can be easily removed from reaction mixtures, making it a useful reagent for the synthesis of compounds for spectroscopic analysis. However, it is important to note that this compound is a powerful reagent and should be handled with caution.
Direcciones Futuras
In the future, further research should be conducted to better understand the biochemical and physiological effects of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile. Additionally, further research should be conducted to explore the potential applications of this compound in the synthesis of pharmaceuticals and other materials. Additionally, further research should be conducted to explore the potential of this compound as a catalyst in the synthesis of organic compounds and as a reagent in the production of polymers. Finally, further research should be conducted to explore the potential of this compound as a reagent in the synthesis of compounds for spectroscopic analysis.
Métodos De Síntesis
The synthesis of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is achieved by the reaction of 3,4-dichlorophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a strong base such as potassium carbonate or potassium hydroxide. The resulting product is a colorless liquid with a boiling point of 109°C and a melting point of -20°C.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMJESJUOGWSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C(=O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)










![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)